2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine

Physicochemical profiling Lipophilicity Blood-brain barrier permeability prediction

2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine (CAS 887352-57-0), systematically named ethyl 2-amino-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine-6-carboxylate, is a fused thiazolo[5,4-d]azepine heterocycle bearing a 2-amino group and an N6-ethyl carbamate (carbethoxy) substituent. With a molecular formula of C10H15N3O2S and a molecular weight of 241.31 g·mol⁻¹, the compound is supplied as a white solid with a vendor-specified minimum purity of 95%.

Molecular Formula C10H15N3O2S
Molecular Weight 241.309
CAS No. 887352-57-0
Cat. No. B561962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine
CAS887352-57-0
Synonyms2-Amino-4,5,7,8-tetrahydro-6H-thiazolo[4,5-d]azepine-6-carboxylic Acid Ethyl Ester; 
Molecular FormulaC10H15N3O2S
Molecular Weight241.309
Structural Identifiers
SMILESCCOC(=O)N1CCC2=C(CC1)SC(=N2)N
InChIInChI=1S/C10H15N3O2S/c1-2-15-10(14)13-5-3-7-8(4-6-13)16-9(11)12-7/h2-6H2,1H3,(H2,11,12)
InChIKeyDUEWMTQRCZUXNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine (CAS 887352-57-0) – Chemical Identity and Scaffold Context for Procurement Decisions


2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine (CAS 887352-57-0), systematically named ethyl 2-amino-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine-6-carboxylate, is a fused thiazolo[5,4-d]azepine heterocycle bearing a 2-amino group and an N6-ethyl carbamate (carbethoxy) substituent [1]. With a molecular formula of C10H15N3O2S and a molecular weight of 241.31 g·mol⁻¹, the compound is supplied as a white solid with a vendor-specified minimum purity of 95% . It belongs to a scaffold class historically explored for dopaminergic (predominantly D2 receptor) and α2-adrenergic pharmacology, as exemplified by the clinically approved antiparkinsonian agent Talipexole (B-HT 920; 6-allyl-2-amino-4,5,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine) and the tool compound B-HT 958 (6-(p-chlorobenzyl)-2-amino-4,5,7,8-tetrahydro-6H-thiazolo[5,4-d]azepine) [2][3]. The N-carbethoxy substitution distinguishes this derivative from the simple N-alkyl or N-benzyl congeners by introducing a protected carbamate functionality that modulates both physicochemical properties and synthetic accessibility.

Why N-Carbethoxy-2-aminothiazolo[5,4-d]azepine (CAS 887352-57-0) Cannot Be Replaced by Common N-Alkyl or N-Boc Analogs


Within the thiazolo[5,4-d]azepine family, the identity of the N6 substituent is the principal determinant of receptor selectivity, intrinsic efficacy, metabolic stability, and synthetic downstream utility [1]. N-Allyl derivatives such as Talipexole exhibit full agonist activity at presynaptic dopamine D2 autoreceptors (EC50 ~ 0.68 μM for inhibition of adenylate cyclase; XLogP3 = 1.5) [2][3], while N-(p-chlorobenzyl) analogs like B-HT 958 behave as partial agonists or antagonists depending on the receptor reserve and assay conditions [4]. The N-carbethoxy congener differs fundamentally: the electron-withdrawing ethyl carbamate moiety reduces the azepine nitrogen basicity (pKa shift), alters hydrogen bond donor/acceptor profiles (HBD = 1, HBA = 5 vs. HBD = 1, HBA = 3 for Talipexole), and lowers calculated lipophilicity (XLogP3 = 1.1 vs. 1.5 for Talipexole) [5][6]. Furthermore, the carbamate function serves as an orthogonal protecting group that can be cleaved under acidic conditions to liberate the secondary amine, enabling late-stage diversification that is chemically impossible with simple N-alkyl congeners. These quantitative differences in physicochemical descriptors and chemical reactivity mean that procurement decisions cannot rely on simple scaffold similarity alone.

Quantitative Comparative Evidence: 2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine vs. Key Analogs


Lipophilicity (XLogP3) Comparison: N-Carbethoxy vs. N-Allyl (Talipexole) and N-(p-Chlorobenzyl) (B-HT 958) Derivatives

The target compound (CAS 887352-57-0) exhibits a computed XLogP3 value of 1.1, which is lower than that of the D2 agonist Talipexole (XLogP3 = 1.5; CID 5374) and substantially lower than that of the α2/D2 ligand B-HT 958 (XLogP3 predicted to be >2.5 due to the chlorobenzyl moiety) [1]. This reduced lipophilicity arises from the polar ethyl carbamate substituent (two additional oxygen atoms; molecular formula C10H15N3O2S vs. C10H15N3S for Talipexole) and predicts altered passive membrane permeability. In the context of CNS-targeted programs, the lower LogP may translate to reduced non-specific tissue binding and a different brain-to-plasma distribution ratio, which is a critical parameter for lead optimization [2].

Physicochemical profiling Lipophilicity Blood-brain barrier permeability prediction

Hydrogen Bond Acceptor (HBA) Count as a Determinant of Solubility and Metabolic Stability: Target Compound vs. Talipexole

The target compound possesses five hydrogen bond acceptors (two carbamate oxygens, one thiazole sulfur, two ring nitrogens) compared to three HBA for Talipexole (one thiazole sulfur, two ring nitrogens; CID 5374) [1]. The increased HBA count (Δ = +2) is a direct consequence of the N-carbethoxy group. Both compounds have one hydrogen bond donor (the exocyclic 2-amino group). The higher HBA count of the target compound predicts improved aqueous solubility at physiological pH; vendor-reported solubility data indicate solubility in DMSO and chloroform, while Talipexole dihydrochloride is freely soluble in water (≥100 mM) . The carbamate functionality also introduces a site for metabolic hydrolysis (carboxylesterase-mediated cleavage), which differs from the oxidative N-dealkylation pathway that dominates the metabolism of N-allyl and N-benzyl congeners [2].

Drug-likeness Hydrogen bonding Solubility prediction

Synthetic Orthogonality: N-Carbethoxy as a Cleavable Protecting Group vs. Irreversible N-Alkyl and Alternative N-Boc Protection

The N6-ethyl carbamate group of CAS 887352-57-0 functions as a cleavable protecting group. Acidic hydrolysis (e.g., HBr/AcOH or TMSI) removes the carbethoxy moiety to yield the free secondary amine (2-amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine; CAS 86029-68-7, a known Talipexole metabolite) [1]. This contrasts with N-allyl analogs (Talipexole), where the substituent is irreversibly attached, and with the N-Boc analog (tert-butyl 2-amino-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate; CAS 1440954-94-8; MW 269.36), which requires different cleavage conditions (TFA or HCl/dioxane) . The ethyl carbamate is more acid-labile than the tert-butyl carbamate but more stable than alloc or Fmoc groups, offering an intermediate deprotection profile. Molecular weight difference: the target compound (241.31 g·mol⁻¹) is 28.05 g·mol⁻¹ lighter than the Boc analog (269.36 g·mol⁻¹), which can be advantageous for step-efficiency in fragment-based approaches [2].

Synthetic chemistry Protecting group strategy Late-stage functionalization

Receptor Selectivity Context: Scaffold-Dependent D2 vs. α2 Selectivity and the Potential Role of the N6 Substituent

Class-level SAR data from the thiazolo[5,4-d]azepine series demonstrate that the N6 substituent is the primary determinant of D2/α2 selectivity. Talipexole (N-allyl) acts as a full agonist at D2 autoreceptors (EC50 0.68 μM in rat striatal adenylate cyclase inhibition) with concomitant α2-adrenoceptor agonism (IC50 71 ± 28 nM for inhibition of locus coeruleus firing) [1][2]. B-HT 958 (N-p-chlorobenzyl) functions as a partial agonist at presynaptic D2 autoreceptors (significant reduction in dopamine release at 1 μmol·L⁻¹ in nucleus accumbens slices) and an antagonist at α2-adrenoceptors [3][4]. The N-carbethoxy derivative has not been profiled in published receptor-binding or functional assays; however, the electron-withdrawing nature of the carbamate group and its reduced basicity predict attenuated affinity for aminergic GPCRs relative to the N-alkyl congeners [5]. This property may be leveraged when seeking to minimize off-target aminergic activity in chemical biology probe development or when using the scaffold for non-GPCR targets.

Dopamine D2 receptor α2-adrenoceptor Receptor selectivity Structure-activity relationship

Purity Benchmarking: Vendor-Specified Minimum Purity and Physical Form Consistency for Reproducible Screening

The commercially available compound from AKSci is specified at ≥95% purity as a white solid, with long-term storage recommended in a cool, dry environment . BOC Sciences lists the compound with identical descriptors (white solid, MW 241.31) . Delta-B offers the product at 95%+ purity with documented solubility in chloroform and DMSO [1]. In contrast, the Boc-protected analog (CAS 1440954-94-8) is also available as a solid but requires refrigerated storage (2-8°C), indicating greater thermal lability [2]. The consistency of purity specifications across multiple independent vendors supports the reliability of this building block for assay-ready use without additional purification, a practical consideration for medium-to-high-throughput screening campaigns.

Quality control Purity specification Reproducibility

Recommended Procurement and Application Scenarios for 2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine (CAS 887352-57-0)


Medicinal Chemistry: Late-Stage Diversification via Carbamate Cleavage to Access Free Amine Libraries

The N-carbethoxy group can be removed under mild acidic conditions to generate 2-amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine (CAS 86029-68-7), a secondary amine that serves as a versatile intermediate for subsequent N-alkylation, N-acylation, or N-sulfonylation [1]. This two-step strategy—purchase the protected building block, then deprotect and diversify—enables the rapid generation of focused libraries around the thiazolo[5,4-d]azepine scaffold without committing to a single N-substituent at the synthesis stage. The intermediate deprotection lability relative to the Boc analog (requiring TFA) provides compatibility with acid-sensitive downstream functionality.

Chemical Biology: Scaffold with Reduced Lipophilicity for CNS Probe Development

With an XLogP3 of 1.1 (vs. 1.5 for Talipexole) [2], the N-carbethoxy derivative is expected to exhibit lower non-specific binding and reduced hERG liability risk compared to more lipophilic thiazoloazepine congeners. This property makes it an attractive starting point for CNS chemical probe campaigns where minimizing off-target pharmacology is critical. The carbamate moiety also introduces a metabolic soft spot (carboxylesterase-mediated hydrolysis) that can be exploited for pro-drug design or tuned out via subsequent SAR exploration.

Analytical Reference Standard: Impurity Profiling and Metabolite Identification for Talipexole-Related Programs

The N-carbethoxy derivative has been cataloged as a compound structurally similar to Talipexole [3]. It can serve as a reference standard for HPLC impurity profiling, forced degradation studies, or metabolite identification in pharmaceutical analysis. Its distinct retention time (predicted based on LogP difference of -0.4 relative to Talipexole) and unique mass spectrometric fragmentation pattern (carbamate cleavage yielding m/z 198 [M+H–C2H5O]+ or m/z 170 [M+H–C3H5O2]+) facilitate unambiguous identification in complex mixtures.

Fragment-Based Drug Discovery (FBDD): Low-Molecular-Weight, Rule-of-Three-Compliant Starting Point

With a molecular weight of 241.31 g·mol⁻¹, XLogP3 of 1.1, and 1 hydrogen bond donor, the target compound satisfies all Rule-of-Three criteria for fragment-based screening (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3; the target's HBA = 5 marginally exceeds the HBA criterion but remains within acceptable fragment space) [2][4]. Compared to the N-Boc analog (MW 269.36; ΔMW = +28.05 g·mol⁻¹), the lower molecular weight of the N-carbethoxy derivative provides greater ligand efficiency potential in fragment hit evolution.

Quote Request

Request a Quote for 2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.